molecular formula C11H8F3N3 B1466744 6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-amine CAS No. 1482437-88-6

6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-amine

Cat. No. B1466744
CAS RN: 1482437-88-6
M. Wt: 239.2 g/mol
InChI Key: CIUURIZNLBOEMI-UHFFFAOYSA-N
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Description

This compound is a pyrimidinamine derivative . Pyrimidinamines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . They have attracted attention due to their extensive biological activities, including antiviral, antibacterial, antifungal, and insecticidal activities .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been reported . These compounds are synthesized using various methods, and their major use is in the protection of crops from pests .

Scientific Research Applications

Medicine

Antitubercular Agents: Pyrimidine derivatives, including those with a trifluoromethylphenyl group, have been explored for their potential as antitubercular agents . The structural activity relationship (SAR) studies suggest that specific substitutions on the pyrimidine ring can enhance anti-tubercular activity, which is crucial for developing new treatments against resistant strains of tuberculosis.

Electronics

Material Properties: The compound’s molecular structure, which includes a trifluoromethyl group, may influence the electronic properties of materials . This can be particularly relevant in the development of organic semiconductors or materials that require specific electronic characteristics.

Agrochemicals

Fungicidal Activity: Pyrimidinamine derivatives, structurally related to 6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-amine, have shown promise as fungicides . Their mode of action differs from other fungicides, making them effective against strains that have developed resistance to other treatments.

Catalysis

Organic Synthesis: The trifluoromethyl group is a common feature in catalysts used for organic synthesis . Compounds containing this group can influence the reactivity and selectivity of catalytic processes, which is valuable in pharmaceutical manufacturing and other chemical industries.

Material Science

Advanced Materials: The inclusion of trifluoromethylphenyl pyrimidine in materials can impact their thermal stability and chemical resistance . This makes it a candidate for investigation in the development of advanced materials for various industrial applications.

Analytical Chemistry

Chemical Analysis: Compounds like 6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-amine can be used as analytical standards or reagents in chemical analysis due to their defined structure and properties . They can help in the quantification and detection of various substances in complex mixtures.

Environmental Science

Environmental Impact Studies: The environmental fate and impact of fluorinated compounds, including pyrimidine derivatives, are of interest in environmental science . Understanding their breakdown and interaction with ecosystems is vital for assessing environmental risks.

Pharmaceutical Research

Drug Development: The trifluoromethyl group is a significant pharmacophore in drug design . It can improve the metabolic stability and bioavailability of pharmaceuticals, making it a valuable moiety in the development of new drugs.

Mechanism of Action

properties

IUPAC Name

6-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3/c12-11(13,14)8-3-1-2-7(4-8)9-5-10(15)17-6-16-9/h1-6H,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUURIZNLBOEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[3-(Trifluoromethyl)phenyl]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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